Diltiazem primary amine metabolite stable isotope
Diltiazem primary amine metabolite stable isotope
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Stable Isotope-Labeled N,N-Didesmethyldiltiazem
Executive Summary
The precise quantification of drug metabolites is a cornerstone of modern pharmacokinetic (PK) and drug metabolism studies. For diltiazem, a widely prescribed calcium channel blocker, understanding the disposition of its various metabolites is crucial for a complete characterization of its pharmacological profile. This guide provides a comprehensive technical overview of N,N-didesmethyldiltiazem, the primary amine metabolite of diltiazem, with a specific focus on the synthesis and application of its stable isotope-labeled (SIL) analog. The use of a SIL internal standard is the universally recognized gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document offers researchers, scientists, and drug development professionals a detailed narrative on the rationale behind experimental choices, step-by-step protocols for synthesis and bioanalysis, and a discussion of key validation parameters, grounded in authoritative regulatory and scientific principles.
Introduction: The Analytical Imperative for Diltiazem Metabolism
Diltiazem is a benzothiazepine-class calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[3][4][5] Its therapeutic action is achieved by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.[3][6][7]
Following oral administration, diltiazem undergoes extensive and complex first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, including the polymorphic CYP2D6.[3][4][8][9][10] The main metabolic pathways are deacetylation, N-demethylation, and O-demethylation.[5][11][12] These processes generate a series of metabolites, some of which possess pharmacological activity and may contribute to the overall therapeutic and toxicological profile of the parent drug.[8][9][13]
One key pathway involves sequential N-demethylation, which first produces the secondary amine N-desmethyldiltiazem (MA) and subsequently the primary amine N,N-didesmethyldiltiazem (MD).[14] Accurate quantification of these metabolites in biological matrices like plasma is essential for comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies.[15][16] To achieve the high degree of accuracy and precision required for regulatory submissions, modern bioanalytical methods rely on the principle of isotope dilution mass spectrometry, which necessitates the use of a stable isotope-labeled internal standard (SIL-IS).[1][15][17][18]
The Gold Standard: Stable Isotope-Labeled Internal Standards in LC-MS/MS
For quantitative bioanalysis using mass spectrometry, a SIL-IS is the preferred choice and is recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][19][20][21] A SIL-IS is an analog of the analyte in which one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavier, non-radioactive isotopes.[1][17]
The Rationale for Using a SIL-IS:
-
Chemical and Physical Identity: A SIL-IS has nearly identical chemical and physical properties to the analyte. This ensures it behaves similarly during all stages of sample processing, including extraction, derivatization, and chromatography.[2]
-
Compensation for Variability: By mimicking the analyte, the SIL-IS effectively normalizes for variations in sample recovery, injection volume, and, most critically, matrix effects.[2] Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix, a common challenge in LC-MS/MS.[2]
-
Improved Accuracy and Precision: The use of a SIL-IS that co-elutes with the analyte allows for quantification based on the ratio of the analyte's response to the IS's response. This ratiometric approach significantly improves the accuracy, precision, and robustness of the assay.[2]
While deuterium (²H) labeling is common, ¹³C or ¹⁵N labeling is often preferred. Heavy deuterium labeling can sometimes lead to a slight shift in chromatographic retention time (the "isotope effect"), which may cause the analyte and IS to experience different matrix effects, undermining the core principle of co-elution.[22][23] Therefore, labeling with ¹³C or ¹⁵N, which has a negligible impact on chromatography, is considered a more robust strategy.[23]
Diltiazem Metabolic Pathway to N,N-Didesmethyldiltiazem
The formation of the primary amine metabolite occurs through a two-step enzymatic process in the liver. Understanding this pathway is critical for interpreting pharmacokinetic data and designing appropriate bioanalytical strategies.
-
First N-demethylation: Diltiazem is metabolized by CYP enzymes to its secondary amine metabolite, N-desmethyldiltiazem (also known as MA).
-
Second N-demethylation: N-desmethyldiltiazem serves as a substrate for further N-dealkylation, yielding the primary amine metabolite, N,N-didesmethyldiltiazem (also known as MD).[14][24]
Synthesis and Characterization of Stable Isotope-Labeled N,N-Didesmethyldiltiazem
The synthesis of a high-quality SIL-IS is a prerequisite for any validated bioanalytical method. An efficient approach avoids the use of hazardous reagents and ensures high isotopic and chemical purity.[14] The following is a proposed protocol for the synthesis of N,N-didesmethyldiltiazem-¹³C₂,¹⁵N, adapted from known synthetic routes of diltiazem and its metabolites.[14][25][26]
Proposed Synthetic Protocol
This two-step protocol begins with the commercially available diltiazem intermediate, (+)-cis-2-(4-methoxyphenyl)-3-acetoxy-2,3-dihydro-1,5-benzothiazepin-4-(5H)-one.
Step 1: N-alkylation with a labeled and protected aminoethyl bromide.
-
To a solution of (+)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).
-
Add 2-(t-Boc-amino)ethyl bromide-¹³C₂,¹⁵N (1.2 eq) to the stirred suspension. The stable isotopes are incorporated at this stage.
-
Heat the reaction mixture to 60°C and stir under an inert atmosphere (e.g., Argon) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected, stable isotope-labeled intermediate.
-
Purify the intermediate by column chromatography on silica gel.
Step 2: Deprotection to yield the final primary amine.
-
Dissolve the purified intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 20% TFA in DCM).
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the stable isotope-labeled N,N-didesmethyldiltiazem as its TFA salt.
Characterization and Quality Control
-
Identity Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the labeled product, verifying the incorporation of the stable isotopes.
-
Purity Assessment:
-
Chemical Purity: High-performance liquid chromatography with UV detection (HPLC-UV) is used to determine the chemical purity, which should typically be >98%.
-
Isotopic Purity: Mass spectrometry is used to determine the isotopic enrichment and to quantify the percentage of any unlabeled material. Isotopic purity should ideally be >99%.
-
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the chemical structure and the precise location of the ¹³C labels.
Application in a Validated LC-MS/MS Bioanalytical Method
The synthesized SIL-IS of N,N-didesmethyldiltiazem is used as an internal standard for the accurate quantification of the unlabeled metabolite in biological samples such as human plasma.
Detailed Bioanalytical Protocol
1. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the SIL-IS working solution (e.g., at a concentration of 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Conditions and Validation Data
The following tables summarize typical instrumental conditions and validation parameters for the quantification of N,N-didesmethyldiltiazem.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Offers good retention for the analyte.[27] |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water, B: Acetonitrile | Provides good peak shape and ionization.[27] |
| Flow Rate | 0.3 mL/min | Typical for UPLC systems. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization | Electrospray Ionization, Positive (ESI+) | Amine groups are readily protonated. |
| MRM Transitions | See Table 2 | For high selectivity and sensitivity. |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| N,N-didesmethyldiltiazem (Analyte) | 387.1 | Predicted based on structure |
| N,N-didesmethyldiltiazem-¹³C₂,¹⁵N (SIL-IS) | 390.1 | Predicted based on structure |
| Diltiazem | 415.1 | 178.0 |
| N-desmethyl diltiazem | 401.1 | 150.0 |
Note: Specific product ions for the primary amine would be determined during method development by infusing the standard and observing fragmentation.
Table 3: Summary of Bioanalytical Method Validation Parameters (as per FDA/EMA Guidelines)
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity | r² ≥ 0.99 | 0.998 |
| Range | e.g., 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| LLOQ | S/N > 5; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 95-105% |
| Precision | CV ≤15% (≤20% at LLOQ) | <10% |
| Matrix Effect | IS-normalized factor CV ≤15% | <8% |
| Recovery | Consistent and precise (not necessarily 100%) | ~85% |
| Stability | Freeze-thaw, bench-top, long-term, post-preparative | Stable |
Conclusion
The stable isotope-labeled primary amine metabolite of diltiazem, N,N-didesmethyldiltiazem-¹³C₂,¹⁵N, is an indispensable tool for advanced drug metabolism and pharmacokinetic research. Its synthesis, while requiring careful execution and characterization, enables the development of highly robust, accurate, and precise bioanalytical methods that meet stringent regulatory standards. By serving as an ideal internal standard, it allows for the reliable quantification of its unlabeled counterpart in complex biological matrices, ultimately providing critical data for understanding the complete clinical pharmacology of diltiazem and ensuring the safety and efficacy of this important therapeutic agent.
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